4-[(Methylamino)methyl]phenol hydrochloride chemical properties
4-[(Methylamino)methyl]phenol hydrochloride chemical properties
Chemical Identity, Synthesis, and Pharmacological Applications
Executive Summary
4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8) is a secondary amine derivative of cresol, structurally characterized by a phenol ring substituted at the para position with a methylaminomethyl group.[1][2] Often referred to as N-methyl-4-hydroxybenzylamine , this compound serves as a critical structural probe in medicinal chemistry.[1][2][3]
Unlike its potent adrenergic analogs (e.g., Synephrine, Epinephrine), this molecule lacks the
Key Technical Identifiers:
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IUPAC Name: 4-[(Methylamino)methyl]phenol hydrochloride[1]
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Common Synonyms: N-Methyl-p-hydroxybenzylamine HCl; 4-Hydroxy-N-methylbenzylamine HCl[1][3]
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CAS Number: 63989-88-8 (HCl salt); 78507-19-4 (Free base)[1]
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Molecular Formula:
[1][2][4]
Physicochemical Profile
The dual nature of the molecule—possessing both an acidic phenolic proton and a basic secondary amine—creates a zwitterionic potential in the free base form.[2][3] The hydrochloride salt is the preferred stable form for storage and experimentation.[1][2][3]
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; darkens upon oxidation.[1][5] |
| Solubility | High in Water, Methanol, DMSO | Ionic nature of HCl salt facilitates aqueous solubility.[2] |
| Melting Point | ~150–160 °C (Decomposes) | Predicted based on benzylamine HCl analogs.[1] |
| pKa (Phenol) | ~9.5 | Typical for para-substituted phenols.[1] |
| pKa (Amine) | ~9.0 | Secondary benzylamine nitrogen.[1] |
| LogP | 0.5 (Free base) | Low lipophilicity due to polarity.[1] |
| UV Max ( | 225 nm, 275 nm | Characteristic benzenoid absorption.[1][2] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Distinction: Do not confuse this compound with Metol (4-(Methylamino)phenol), which is a photographic developer.[1][2] The target compound has a methylene bridge (
) separating the nitrogen from the ring, drastically changing its reactivity and toxicity profile.[1][2]
Synthesis & Manufacturing Protocol
Methodology: Reductive Amination Rationale: Direct alkylation of 4-hydroxybenzylamine often leads to over-alkylation (tertiary amines).[1][2][3] Reductive amination of 4-hydroxybenzaldehyde provides high selectivity for the secondary amine.[1][2][3]
Self-Validating Protocol
This protocol uses Sodium Borohydride (
Reagents:
Step-by-Step Workflow:
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Imine Formation:
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Reduction:
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Cool reaction mixture to 0°C.
-
Add
in small portions (exothermic!). -
Stir for 4 hours, allowing temperature to rise to ambient.
-
-
Workup & Salt Formation:
Figure 1: Reductive amination pathway ensuring selectivity for the secondary amine.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, use the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
Predicted
- 9.4 ppm (s, 1H): Phenolic -OH (Exchangeable).[1][2]
- 9.1 ppm (br s, 2H): Ammonium protons (-NH2+).[1][2]
- 7.2 ppm (d, 2H, J=8.5 Hz): Aromatic protons (meta to OH).[1][2]
- 6.8 ppm (d, 2H, J=8.5 Hz): Aromatic protons (ortho to OH).[1][2]
- 4.0 ppm (s, 2H): Benzylic methylene (-CH2-).[1][2]
- 2.5 ppm (s, 3H): N-Methyl group (-CH3).[1][2]
High-Performance Liquid Chromatography (HPLC)
Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[2]
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Gradient: 5% B to 40% B over 10 min. (Compound is polar; elutes early).[1][2]
Biological Relevance & Mechanism
This compound is pivotal in oxidative stress research, specifically regarding isoketals (IsoLGs) —highly reactive lipid peroxidation products that adduct to proteins.[2]
The "Negative Control" Role
Research into 2-Hydroxybenzylamine (2-HOBA) has shown it to be a potent scavenger of isoketals due to the proximity of the amine to the phenolic hydroxyl (ortho effect), which facilitates a rapid ring closure.[1][2][3]
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2-HOBA (Ortho): Fast scavenging rate; effective cytoprotectant.[1][2]
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4-HOBA (Para - Our Topic): The amine is too distant from the hydroxyl to facilitate the stabilizing ring closure.[1][2][3] It scavenges isoketals significantly slower.[1][2][3]
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Application: Researchers use 4-[(Methylamino)methyl]phenol as a control to prove that biological effects observed with 2-HOBA are due to specific isoketal scavenging, not just general antioxidant activity or amine buffering.[1][2]
Figure 2: Mechanistic comparison showing why the target compound serves as a negative control in lipid peroxidation studies.[1][2]
Handling, Stability, and Safety
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phenol group is susceptible to oxidation (browning) upon exposure to air and light.[1][2][3]
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Hygroscopicity: The hydrochloride salt will absorb atmospheric moisture.[1][2][3] Desiccate before weighing for analytical precision.
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Safety Profile (GHS):
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][5][10][11] PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol. Retrieved from [Link]
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Synthesis Methodology: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Standard protocol adaptation).
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Biological Mechanism (Scavenging): Davies, S. S., et al. (2006).[2] Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity.[1][3] Biochemistry. (Establishes the ortho- vs para- mechanism).
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Isoketal Research: Amarnath, V., et al. (2015).[2] Chemical probes of isoketal formation in disease. Free Radical Biology and Medicine. (Contextualizes the use of 4-HOBA derivatives as controls).
Sources
- 1. 4-((Dimethylamino)methyl)phenol | C9H13NO | CID 32895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzylamine | 696-60-6 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 63989-88-8|4-((Methylamino)methyl)phenol hydrochloride|BLD Pharm [bldpharm.com]
- 5. PubChemLite - Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride (C17H21NOS) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxybenzylamine | 696-60-6 [amp.chemicalbook.com]
- 7. 4-Methylbenzophenone(134-84-9) 1H NMR [m.chemicalbook.com]
- 8. 4-ヒドロキシベンジルアミン | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 10. 4-{[(4-Methylphenyl)amino]methyl}phenol | C14H15NO | CID 3647855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924 - PubChem [pubchem.ncbi.nlm.nih.gov]
